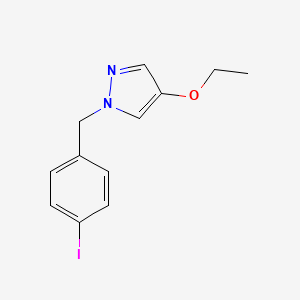

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-1-[(4-iodophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDNSCZQCYZRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1-Benzyl-4-Ethoxypyrazole Scaffold: Structural Versatility in Multi-Target Drug Discovery

Executive Summary

The 1-benzyl-4-ethoxypyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically overshadowed by its 3,5-disubstituted congeners (e.g., Celecoxib), recent structure-activity relationship (SAR) campaigns have elevated the 1-benzyl-4-alkoxy substitution pattern as a critical pharmacophore for RIP1 kinase inhibition (necroptosis modulation), sGC stimulation (cardiovascular signaling), and emerging ferroptosis inhibition .

This technical guide analyzes the synthetic accessibility, physicochemical optimization, and therapeutic mechanisms of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to exploit this core for lead optimization.

Structural Logic & Physicochemical Profile[1][2]

The therapeutic utility of the 1-benzyl-4-ethoxypyrazole core stems from its ability to balance lipophilicity with specific electronic binding features.

The Pharmacophore Triad

-

N1-Benzyl Tail: Provides hydrophobic bulk, engaging in

-stacking interactions (e.g., with Phe/Trp residues in kinase ATP-binding pockets). -

Pyrazole Core: Acts as a rigid spacer and a hydrogen bond acceptor/donor system. The aromaticity ensures planar geometry, critical for slotting into narrow enzymatic clefts.

-

C4-Ethoxy Handle: This is the differentiator. Unlike a C4-hydrogen (too passive) or C4-carboxylate (too polar/charged), the 4-ethoxy group offers:

-

Metabolic Stability: Resists rapid oxidation compared to long alkyl chains.

-

H-Bond Acceptance: The ether oxygen acts as a weak acceptor, often interacting with backbone amides in target proteins.

-

Lipophilicity (LogP): Increases membrane permeability (CNS penetration potential) without compromising solubility as severely as halogens.

-

Physicochemical Data Summary

Table 1: Comparative properties of C4-substituted 1-benzylpyrazoles

| C4-Substituent | LogP (Calc) | tPSA (Ų) | H-Bond Acceptors | Primary Liability |

| -H | 2.4 | 17.8 | 2 | Low binding enthalpy (empty pocket) |

| -OH | 1.8 | 38.0 | 3 | Phase II conjugation (Glucuronidation) |

| -COOH | 1.9 | 55.1 | 4 | Poor membrane permeability; rapid clearance |

| -OCH₂CH₃ (Ethoxy) | 2.9 | 27.0 | 3 | Optimal balance for oral bioavailability |

Synthetic Architecture

Reliable access to the scaffold is a prerequisite for library generation. We prioritize a convergent synthesis strategy that allows late-stage diversification of the benzyl and ethoxy groups.

Primary Synthetic Workflow (Convergent)

The most robust route utilizes the Vilsmeier-Haack formylation followed by etherification, or direct alkylation of a pre-formed pyrazolone.

Protocol: Synthesis of 1-Benzyl-4-ethoxypyrazole Core

Step 1: Cyclization to Pyrazolone

-

Reagents: Ethyl 3-ethoxyacrylate, Benzylhydrazine dihydrochloride, Ethanol, NaOEt.

-

Procedure: Reflux benzylhydrazine with ethyl 3-ethoxyacrylate in ethanolic NaOEt for 4 hours.

-

Mechanism: Michael addition followed by cyclization.

-

Yield: ~85% of 1-benzyl-1H-pyrazol-4-ol (tautomerizes to pyrazolone).

Step 2: O-Alkylation (The Ethoxy Installation)

-

Reagents: 1-benzyl-1H-pyrazol-4-ol, Ethyl iodide (EtI), K₂CO₃, DMF (Anhydrous).

-

Procedure:

-

Dissolve the pyrazol-4-ol (1.0 eq) in dry DMF under N₂.

-

Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to generate the enolate.

-

Add EtI (1.2 eq) dropwise. Heat to 60°C for 6 hours.

-

Critical Control: Monitor TLC to ensure O-alkylation vs. N-alkylation or C-alkylation. The 4-position oxygen is nucleophilic, but steric hindrance at C3/C5 directs selectivity.

-

-

Workup: Quench with ice water, extract with EtOAc, wash with LiCl (to remove DMF).

Synthetic Pathway Visualization

Figure 1: Convergent synthetic route for the generation of the 1-benzyl-4-ethoxypyrazole core, highlighting the critical O-alkylation step.

Therapeutic Vector A: RIP1 Kinase Inhibition (Necroptosis)

The most authoritative application of 1-benzyl-pyrazoles currently lies in the inhibition of Receptor-Interacting Protein Kinase 1 (RIP1) . RIP1 is a gatekeeper of necroptosis (programmed necrosis), a driver of ischemic injury and neurodegeneration.

Mechanism of Action

RIP1 contains a hydrophobic pocket adjacent to the ATP-binding site.

-

The Benzyl Group: Occupies the hydrophobic back-pocket (allosteric or ATP-competitive extension).

-

The Pyrazole N2: Forms a critical hydrogen bond with the hinge region (typically Cys or Met residues).

-

The 4-Ethoxy Group: Projects into the solvent-exposed region or a small lipophilic sub-pocket, displacing water and increasing entropic gain upon binding.

Experimental Validation: Necroptosis Assay

To validate the efficacy of a 1-benzyl-4-ethoxypyrazole derivative against RIP1:

-

Cell Line: HT-29 (Human Colorectal Adenocarcinoma).

-

Induction Cocktail: TSZ (TNF-α + Smac mimetic + z-VAD-fmk).

-

Rationale: TNF-α initiates signaling; Smac mimetic degrades cIAP1/2 (preventing NF-κB survival); z-VAD-fmk inhibits caspases (forcing the cell toward necroptosis instead of apoptosis).

-

-

Protocol:

-

Seed HT-29 cells (5,000/well) in 96-well plates.

-

Pre-incubate with the test compound (0.1 nM – 10 µM) for 1 hour.

-

Add TSZ cocktail.

-

Incubate for 24 hours.

-

Measure cell viability using ATP-based luminescence (CellTiter-Glo).

-

-

Success Metric: Restoration of viability >80% compared to DMSO control indicates potent RIP1 inhibition.

Therapeutic Vector B: sGC Stimulation (Cardiovascular)

While often associated with 1-benzyl-3-substituted indazoles (like YC-1), the pyrazole core offers a distinct vector for Soluble Guanylate Cyclase (sGC) stimulation, treating pulmonary hypertension.

Signaling Pathway

sGC stimulators bind to the

Pathway Visualization

Figure 2: Mechanism of sGC stimulation. The scaffold acts synergistically with NO or independently in heme-oxidized states to drive cGMP production.

Emerging Vector: Ferroptosis Inhibition[3]

Recent literature suggests that 4-functionalized pyrazoles can act as radical-trapping antioxidants (RTAs).

-

Hypothesis: The 1-benzyl-4-ethoxypyrazole can be metabolically dealkylated to 1-benzyl-4-hydroxypyrazole in vivo.

-

Mechanism: The 4-hydroxy derivative mimics the reactivity of Vitamin E or Ferrostatin-1. The pyrazole ring stabilizes the radical formed after scavenging lipid peroxides, halting the ferroptotic chain reaction.

-

Design Tip: If the goal is ferroptosis inhibition, the ethoxy group acts as a prodrug moiety, improving blood-brain barrier (BBB) penetration before intracellular conversion to the active phenol-like species.

References

-

RIP1 Kinase Inhibition & Pyrazole SAR

- Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.

- Source: Journal of Medicinal Chemistry / NIH PubMed.

-

URL:[Link]

-

Synthesis of Pyrazole Scaffolds

- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv

- Source: Molecules (MDPI).

-

URL:[Link]

-

Ferroptosis and 4-Hydroxyl Pyrazoles

-

Autophagy and Antiproliferative Activity

Sources

The Rising Therapeutic Potential of 4-Alkoxy-1-Benzylpyrazole Derivatives: A Comprehensive Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] Its remarkable versatility allows for extensive functionalization, leading to a vast chemical space with a wide spectrum of biological activities.[3][4] Among the myriad of pyrazole derivatives, the 4-alkoxy-1-benzylpyrazole scaffold has emerged as a promising area of investigation, demonstrating significant potential across various therapeutic domains. This in-depth technical guide synthesizes the current understanding of the biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and future prospects in drug discovery.

The Significance of the 4-Alkoxy-1-Benzylpyrazole Core

The unique arrangement of substituents on the pyrazole ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. The 1-benzyl group often enhances lipophilicity, which can improve cell membrane permeability and bioavailability.[5] Furthermore, the benzyl moiety can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of target proteins. The 4-alkoxy group , on the other hand, introduces a polar oxygen atom capable of forming hydrogen bonds, a critical interaction for molecular recognition. The length and nature of the alkyl chain in the alkoxy group can be modulated to fine-tune the compound's solubility, metabolic stability, and target affinity.[6] This strategic combination of a bulky, lipophilic benzyl group at the N1 position and a hydrogen-bond-donating/accepting alkoxy group at the C4 position creates a pharmacophore with significant potential for potent and selective biological activity.

Anticancer Activity: Targeting Proliferative Pathways

Pyrazole derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] While direct studies on 4-alkoxy-1-benzylpyrazoles are emerging, research on structurally related compounds provides valuable insights into their potential mechanisms of action.

One key area of interest is the modulation of critical signaling pathways involved in cell growth and proliferation. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to exhibit antiproliferative activity by reducing mTORC1 activity and disrupting autophagic flux in pancreatic cancer cells.[7] This suggests that 4-alkoxy-1-benzylpyrazole derivatives could potentially interfere with nutrient-sensing pathways that are often dysregulated in cancer.

Moreover, the substitution pattern on the benzyl ring and the nature of the alkoxy group can be optimized to enhance anticancer efficacy. For example, the introduction of electron-withdrawing groups on the benzyl moiety has been shown to improve the anticancer activity of some pyrazole-based compounds.[7]

Potential Anticancer Mechanisms of 4-Alkoxy-1-Benzylpyrazoles:

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.

-

Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Interference with the cell cycle machinery can halt the uncontrolled division of cancer cells.

-

Anti-angiogenesis: Some pyrazole analogs may inhibit the formation of new blood vessels that supply nutrients to tumors.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental method to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

Caption: Inhibition of the COX-2 pathway by 4-alkoxy-1-benzylpyrazoles.

Antimicrobial Activity: A Broad Spectrum of Action

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. [1][8]The incorporation of a 4-formyl group in pyrazole derivatives, for instance, has been shown to yield compounds with excellent antibacterial efficacy. [9][10] The antimicrobial potential of 4-alkoxy-1-benzylpyrazoles can be attributed to several factors. The lipophilic character imparted by the benzyl and alkoxy groups can facilitate the penetration of microbial cell membranes. Furthermore, the pyrazole core itself can interact with essential microbial enzymes or disrupt cellular processes. Studies on bis-pyrazoline derivatives with alkoxy substitutions have revealed potent antibacterial activity, suggesting that the alkoxy moiety plays a crucial role in the antimicrobial effect. [6] Potential Antimicrobial Targets:

-

Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of the bacterial cell wall.

-

Protein Synthesis: Interference with ribosomal function.

-

DNA Replication: Inhibition of enzymes such as DNA gyrase.

-

Fungal Ergosterol Biosynthesis: Disruption of fungal cell membrane integrity.

Neuroprotective Effects: A New Frontier

Neurodegenerative diseases represent a significant and growing unmet medical need. Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. While direct evidence for 4-alkoxy-1-benzylpyrazoles is currently limited, studies on related structures offer promising leads. For example, N-benzylpyrrolidine hybrids have been shown to exhibit neuroprotective effects in models of Alzheimer's disease. Additionally, 4-methoxy benzyl alcohol has demonstrated protective effects on the blood-brain barrier and against cerebral ischemia-reperfusion injury. [11] The neuroprotective potential of 4-alkoxy-1-benzylpyrazoles may stem from their ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis in neuronal cells. The structural features of these compounds, including their ability to cross the blood-brain barrier, make them attractive candidates for the development of novel neurotherapeutics.

Potential Neuroprotective Mechanisms:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

-

Anti-inflammatory Effects: Suppression of microglial activation and the production of pro-inflammatory cytokines in the central nervous system.

-

Anti-apoptotic Activity: Inhibition of the signaling pathways that lead to programmed cell death in neurons.

Experimental Workflow: Assessing Neuroprotection

Caption: Experimental workflow for evaluating neuroprotective effects.

Future Directions and Conclusion

The 4-alkoxy-1-benzylpyrazole scaffold represents a promising and relatively underexplored area in medicinal chemistry. The existing literature on structurally related pyrazole derivatives strongly suggests that these compounds are likely to possess a diverse range of valuable biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-alkoxy-1-benzylpyrazole derivatives with varying alkoxy chain lengths and diverse substituents on the benzyl ring. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, pharmacokinetic and in vivo efficacy studies will be essential to translate the in vitro findings into potential therapeutic applications.

References

[7]N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (n.d.). National Institutes of Health. Retrieved from [Link]

[12]Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health. Retrieved from [Link]

[9]Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Retrieved from [Link]

[10]Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Der Pharma Chemica. Retrieved from [Link]

[6]Synthesis and in-vitro antibacterial activity of some alkoxy based N-substituted-5-(furan-2-yl)-phenyl-bis-pyrazolines. (2012). European Journal of Chemistry. Retrieved from [Link]

[5]Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. Retrieved from [Link]

[13]1-Benzyl-4-iodo-1H-pyrazole. (n.d.). Chem-Impex. Retrieved from [Link]

[14]4-alkoxyalkyleneoxy-5-benzylpyrimidines their preparation and pharmaceutical compositions thereof. (1975). Google Patents. Retrieved from

[3]Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

[4]A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2023). National Institutes of Health. Retrieved from [Link]

[8]Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

[1]Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. Retrieved from [Link]

[15]Use of alkoxypyrazoles as nitrification inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

[16]Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. (n.d.). National Institutes of Health. Retrieved from [Link]

[17]Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). National Institutes of Health. Retrieved from [Link]

[2]Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. (2021). National Institutes of Health. Retrieved from [Link]

[18]A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2025). ResearchGate. Retrieved from [Link]

[19]Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (2022). Frontiers. Retrieved from [Link]

[20]Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]

[21]PYRAZOLE DERIVATIVES AND HERBICIDES. (n.d.). Google Patents. Retrieved from

[22]New pyrazole derivative. (n.d.). Google Patents. Retrieved from

[23]Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI. Retrieved from [Link]

[24]Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). National Institutes of Health. Retrieved from [Link]

[25]Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (2003). National Institutes of Health. Retrieved from [Link]

[26]Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (2022). National Institutes of Health. Retrieved from [Link]

[11]Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury. (2017). National Institutes of Health. Retrieved from [Link]

[27]Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. (2021). MDPI. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in-vitro antibacterial activity of some alkoxy based N-substituted-5-(furan-2-yl)-phenyl-bis-pyrazolines | European Journal of Chemistry [eurjchem.com]

- 7. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meddocsonline.org [meddocsonline.org]

- 9. chemmethod.com [chemmethod.com]

- 10. jpsionline.com [jpsionline.com]

- 11. Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. GB1413454A - 4-alkoxyalkyleneoxy-5-benzylpyrimidines their preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 15. Use of alkoxypyrazoles as nitrification inhibitors - Patent US-12075780-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-2009203633-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease [frontiersin.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. CO2023000854A2 - New pyrazole derivative - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Strategic Role of the 4-Ethoxy Group in Pyrazole Pharmacophore Design: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2] Substitutions on the pyrazole ring are critical for modulating its pharmacological profile. This guide focuses on the often-understated yet pivotal role of the 4-ethoxy group in modern pharmacophore design. By analyzing its impact on physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics, we will elucidate how this specific substituent can be strategically employed to overcome common drug development challenges, such as metabolic instability and off-target effects. This document will serve as a technical resource, providing insights into the causal relationships behind the selection of the 4-ethoxy group, supported by experimental evidence and case studies.

Introduction: The Pyrazole Scaffold and the Significance of C4-Substitution

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[3] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] The metabolic stability of the pyrazole ring is a key factor in its prevalence in drug candidates.[2]

The C4 position of the pyrazole ring is particularly noteworthy. It is electronically a relatively electron-rich position and can be a site for electrophilic substitution.[4] However, from a drug metabolism perspective, the C4 position can be susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of 4-hydroxypyrazole metabolites.[5][6] These metabolites can sometimes be associated with toxicity, making the strategic modification of the C4 position a critical aspect of pyrazole-based drug design.[7]

Blocking this metabolic hotspot with a stable substituent is a common strategy to enhance the pharmacokinetic profile of a drug candidate. While various groups such as halogens, alkyls, and aryls have been employed, the 4-ethoxy group offers a unique combination of properties that can be highly advantageous.

Physicochemical and Steric Profile of the 4-Ethoxy Group

The 4-ethoxy group (-OCH₂CH₃) is more than just a simple metabolic blocker. Its physicochemical and steric properties play a crucial role in fine-tuning the overall characteristics of a drug molecule.

2.1. Lipophilicity and Solubility: The addition of an ethoxy group increases the lipophilicity of the pyrazole core. This can enhance membrane permeability and, consequently, oral absorption. However, the ether oxygen can also act as a hydrogen bond acceptor, which can help to maintain a degree of aqueous solubility, a critical factor for bioavailability. The balance between lipophilicity and solubility is a key consideration in drug design, and the ethoxy group provides a valuable tool for optimizing this balance.

2.2. Steric Hindrance and Conformational Effects: The ethyl chain of the ethoxy group provides a degree of steric bulk at the C4 position. This can physically shield the pyrazole ring from metabolic enzymes. Furthermore, the flexibility of the ethyl group can allow it to adopt various conformations, potentially influencing the binding affinity and selectivity of the molecule for its biological target.

2.3. Electronic Effects: The oxygen atom of the ethoxy group is electron-donating through resonance, which can influence the electron density of the pyrazole ring. This can, in turn, affect the pKa of the pyrazole nitrogens and the molecule's overall reactivity and binding interactions.

Modulation of Pharmacokinetic Properties (ADME)

The introduction of a 4-ethoxy group can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a pyrazole-based drug candidate.

3.1. Enhanced Metabolic Stability: As previously mentioned, the primary role of the 4-ethoxy group is often to block metabolic oxidation at the C4 position. By replacing a hydrogen atom with a stable ethoxy group, the formation of potentially toxic 4-hydroxy metabolites can be prevented. This leads to increased metabolic stability, a longer plasma half-life, and a more predictable pharmacokinetic profile.

3.2. Improved Oral Bioavailability: The increased lipophilicity imparted by the ethoxy group can lead to improved absorption from the gastrointestinal tract. This, combined with reduced first-pass metabolism, can significantly enhance the oral bioavailability of a drug.

3.3. Distribution: The lipophilic character of the ethoxy group can also influence the volume of distribution of a drug, potentially leading to greater penetration into tissues. This can be advantageous for targeting intracellular proteins or for drugs that need to cross the blood-brain barrier.

Influence on Pharmacodynamic Properties

Beyond its pharmacokinetic benefits, the 4-ethoxy group can also play a direct role in modulating the pharmacodynamic properties of a drug, including its potency and selectivity.

4.1. Target Engagement and Potency: The steric and electronic properties of the 4-ethoxy group can influence how a molecule fits into the binding pocket of its target protein. The ethoxy group can participate in van der Waals interactions or act as a hydrogen bond acceptor, contributing to the overall binding affinity.

4.2. Enhanced Selectivity: In some cases, the presence of a 4-ethoxy group can lead to improved selectivity for the desired target over off-targets. For instance, in the development of certain kinase inhibitors, replacing a methoxy group with a slightly bulkier ethoxy group has been shown to increase selectivity.[8] This is often due to subtle differences in the shape and size of the binding pockets of different kinases.

Case Studies in Drug Design

While there are no blockbuster drugs that solely feature a simple 4-ethoxypyrazole core, its strategic use can be seen in the patent literature and in the development of various inhibitors.

5.1. Kinase Inhibitors: The patent literature reveals numerous examples of pyrazole-based kinase inhibitors where a 4-ethoxy group is incorporated.[9][10] In many of these cases, the rationale is to block metabolism and improve the pharmacokinetic profile. For example, in the design of inhibitors of Aurora-2 and GSK-3, 4-alkoxy-substituted pyrazoles have been explored for the treatment of cancer and neurodegenerative diseases.[10]

5.2. Anti-inflammatory Agents: The pyrazole scaffold is a well-known anti-inflammatory pharmacophore, with celecoxib being a prime example.[11] The development of novel pyrazole-based anti-inflammatory agents often involves modification of the C4 position to improve safety and efficacy.[12] The use of a 4-ethoxy group in this context can be a strategy to enhance metabolic stability and reduce the potential for toxic metabolites.

Synthetic Strategies for 4-Ethoxypyrazoles

The efficient synthesis of 4-ethoxypyrazole derivatives is crucial for their exploration in drug discovery programs. Several synthetic routes can be employed.

6.1. Cyclization of Functionalized Precursors: A common approach involves the cyclization of a β-ketoester or a similar 1,3-dicarbonyl compound that already contains the desired ethoxy group at the appropriate position with a hydrazine derivative.

6.2. Post-Cyclization Functionalization: Alternatively, an unsubstituted or pre-functionalized pyrazole can be synthesized first, followed by the introduction of the ethoxy group at the C4 position.

-

Chan-Lam Coupling: A particularly useful method for forming the C-O bond is the copper-catalyzed Chan-Lam coupling reaction.[13][14] This reaction allows for the coupling of a 4-hydroxypyrazole with an ethylating agent or a 4-boronic acid pyrazole with ethanol.

Experimental Protocol: Chan-Lam Coupling for 4-Ethoxypyrazole Synthesis

-

To a solution of 4-hydroxypyrazole (1.0 mmol) in a suitable solvent such as dichloromethane or toluene, add copper(II) acetate (0.1 mmol, 10 mol%), and a base such as triethylamine or pyridine (2.0 mmol).

-

Add the ethylating agent, such as ethyl boronic acid (1.5 mmol).

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-ethoxypyrazole.

-

Conclusion and Future Perspectives

The 4-ethoxy group, while seemingly a simple substituent, plays a multifaceted and strategic role in pyrazole pharmacophore design. Its ability to block metabolic oxidation at the C4 position, thereby enhancing metabolic stability and oral bioavailability, is a key advantage. Furthermore, its subtle influence on lipophilicity, steric bulk, and electronic properties can be leveraged to fine-tune the potency and selectivity of drug candidates.

As our understanding of drug metabolism and target-ligand interactions continues to grow, the rational design of substituents like the 4-ethoxy group will become even more critical. Future research in this area will likely focus on:

-

Comparative Studies: More systematic studies comparing the effects of different C4-alkoxy groups (methoxy, ethoxy, propoxy, etc.) on ADME and pharmacodynamic properties.

-

Novel Synthetic Methods: The development of more efficient and versatile methods for the synthesis of 4-alkoxypyrazoles.

-

Application in New Therapeutic Areas: The exploration of 4-ethoxypyrazole-containing compounds for a wider range of therapeutic targets.

Diagrams

Caption: Logical relationship of the 4-ethoxy group's influence.

Caption: Metabolic blocking effect of the 4-ethoxy group.

References

-

Verma, A., Joshi, S., & Singh, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(27), 2011-2035. [Link]

-

Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 14(5), 573-578. [Link]

-

Reiser, U. W., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-((4-(2-hydroxypropan-2-yl)cyclohex-1-en-1-yl)methyl)pyrido[3,4-d]pyrimidin-4-amine (BAY 1217389). Journal of Medicinal Chemistry, 61(18), 8209-8226. [Link]

-

Kumari, S., & Gupta, H. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Inflammation Research, 18, 1-15. [Link]

-

Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

-

Abdel-Aziz, A. A. M., El-Zahar, M. I., & El-Sabbagh, O. I. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

-

Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1297-1316. [Link]

-

Bebbington, D., & Charrier, J. D. (2003). U.S. Patent No. 6,660,731. Washington, DC: U.S. Patent and Trademark Office. [Link]

-

Sevugan, S., & Madasamy, K. (2025). Advances in Anthrapyrazolone Derivatives for Biomedical and Sensor Applications. ChemistryOpen, 14(11), e202500123. [Link]

-

S. J. F. Macdonald et al., (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1579-1585. [Link]

-

DeMaster, E. G., & Nagasawa, H. T. (1981). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Acta Pharmacologica et Toxicologica, 48(5), 418-423. [Link]

-

Kanwal, M., et al. (2025). Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. Journal of Pharmacy and Pharmacology, 77(2), 275-290. [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(2), 143-173. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved February 20, 2026, from [Link]

-

Bebbington, D., & Charrier, J. D. (2003). U.S. Patent Application No. 10/029,933. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Dubal, G., Joshi, K., & Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

Sources

- 1. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epj-conferences.org [epj-conferences.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrazole compounds useful as protein kinase inhibitors - Patent US-2003004164-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. Chan-Lam Coupling [organic-chemistry.org]

Methodological & Application

Synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole via N-alkylation: An Application Note and Detailed Protocol

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The N-alkylation of pyrazoles is a fundamental transformation for introducing molecular diversity and modulating biological activity. This application note provides a comprehensive guide to the synthesis of a specific pyrazole derivative, 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole, via a robust and efficient N-alkylation protocol. This compound serves as a valuable building block in drug discovery programs, incorporating an ethoxy group at the C4-position and an iodobenzyl moiety at the N1-position, which can be further functionalized through cross-coupling reactions.

This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Strategic Overview: The N-Alkylation of 4-Ethoxypyrazole

The synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole is achieved through a two-step sequence, beginning with the preparation of the key intermediate, 4-ethoxypyrazole, followed by its N-alkylation with 4-iodobenzyl bromide.

Part 1: Synthesis of 4-Ethoxypyrazole

The synthesis of 4-ethoxypyrazole (2) commences with the readily available 1H-pyrazol-4-ol (1). A Williamson ether synthesis is employed for the O-alkylation of the hydroxyl group. This classical and reliable method involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Caption: Workflow for the synthesis of 4-ethoxypyrazole.

Part 2: N-Alkylation to Yield the Final Product

The core of this application note is the N-alkylation of 4-ethoxypyrazole (2) with 4-iodobenzyl bromide (3). This reaction proceeds via a base-mediated nucleophilic substitution, where the pyrazole nitrogen, upon deprotonation, attacks the benzylic carbon of the alkylating agent. The choice of base and solvent is critical for achieving high yield and regioselectivity. For symmetrically substituted pyrazoles like 4-ethoxypyrazole, regioselectivity is not a concern as both nitrogen atoms are equivalent.

Caption: Workflow for the N-alkylation of 4-ethoxypyrazole.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Iodobenzyl bromide is a lachrymator and corrosive; handle with extreme care.[1][2][3] Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

Protocol 1: Synthesis of 4-Ethoxypyrazole (2)

This protocol is based on the principles of the Williamson ether synthesis.[4][5]

Materials:

-

1H-Pyrazol-4-ol (1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 1H-pyrazol-4-ol (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-ethoxypyrazole (2).

Protocol 2: Synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4)

This protocol details the N-alkylation of 4-ethoxypyrazole.

Materials:

-

4-Ethoxypyrazole (2)

-

4-Iodobenzyl bromide (3)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-ethoxypyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to form a suspension (concentration approx. 0.2 M).

-

Add 4-iodobenzyl bromide (1.1 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4) as a solid.

Data and Expected Results

| Parameter | 4-Ethoxypyrazole (2) | 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4) |

| Molecular Formula | C₅H₈N₂O | C₁₂H₁₃IN₂O |

| Molecular Weight | 112.13 g/mol | 328.15 g/mol |

| Appearance | Colorless oil or low melting solid | White to off-white solid |

| Expected Yield | 70-85% | 80-95% |

| Purity (by HPLC) | >95% | >98% |

Predicted Characterization Data for 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (4):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.70 (d, J = 8.4 Hz, 2H), 7.55 (s, 1H), 7.45 (s, 1H), 7.05 (d, J = 8.4 Hz, 2H), 5.15 (s, 2H), 4.00 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0, 138.0, 137.5, 130.0, 129.5, 120.0, 93.0, 64.5, 53.0, 15.0.

-

Mass Spectrometry (ESI-MS): m/z 329.0 [M+H]⁺.

Note: These are predicted values based on analogous structures and may vary slightly from experimental results.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Protocol 1 | Incomplete deprotonation. | Ensure NaH is fresh and handled under strictly anhydrous conditions. |

| Inefficient alkylation. | Increase reaction time or temperature slightly. Ensure iodoethane is of good quality. | |

| Low yield in Protocol 2 | Inactive base. | Use freshly dried potassium carbonate. |

| Degradation of 4-iodobenzyl bromide. | Use fresh or properly stored alkylating agent. Avoid prolonged heating. | |

| Formation of side products | Over-alkylation or side reactions with the solvent. | Use the specified stoichiometry. Ensure the reaction is not overheated. |

Conclusion

This application note provides a reliable and detailed methodology for the synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole. The two-step process, involving a Williamson ether synthesis followed by a base-mediated N-alkylation, is a robust route to this valuable synthetic intermediate. By following the outlined protocols and considering the troubleshooting guide, researchers can confidently synthesize this compound for its application in various stages of drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrazole derivatives.

References

- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).

- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2006, October 24).

- Wang, Y., Zhang, T., et al. (2024).

- Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. (2025, August 10).

- SAFETY DATA SHEET - 4-Iodobenzyl bromide. (2023, September 29). Fisher Scientific.

- SAFETY DATA SHEET - 4-Iodobenzyl bromide. (2010, November 5). Fisher Scientific.

- 4-Iodobenzyl Bromide | 16004-15-2. (n.d.). TCI AMERICA.

- De, K., & Leggett, K. (2022).

- De, K., & Leggett, K. (2022).

- Goikhman, R., Jacques, T., & Sames, D. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 133(41), 16533-16545.

- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.

- SAFETY DATA SHEET - 2-Iodobenzyl Bromide. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET. (2024, March 4). MilliporeSigma.

- Technical Support Center: Optimizing N-Alkyl

- Tarasava, H., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-888.

- Williamson ether synthesis. (n.d.). Wikipedia.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

Sources

- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Palladium-catalyzed cross-coupling reactions using 4-iodobenzyl pyrazole intermediates

Application Note & Protocol Guide

Executive Summary: The Kinase Linker

The 4-iodobenzyl pyrazole moiety (specifically 1-(4-iodobenzyl)-1H-pyrazole) is a "privileged scaffold" in medicinal chemistry, serving as a critical linker in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR, and ALK inhibitors). The benzyl pyrazole unit often functions as the solvent-exposed tail or the hinge-binding region in ATP-competitive inhibitors.

This guide addresses the specific challenges of cross-coupling this intermediate. While the aryl iodide is highly reactive toward oxidative addition, the distal pyrazole nitrogen atoms are Lewis basic and can competitively coordinate with Palladium (Pd), potentially poisoning the catalyst or altering the active species geometry. This note provides optimized protocols to mitigate these effects and ensure high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Insight & Substrate Logic

2.1 The Substrate: 1-(4-iodobenzyl)-1H-pyrazole

-

Reactivity Profile: The C–I bond is the primary reactive site (Bond Dissociation Energy ~65 kcal/mol), significantly more reactive than bromides or chlorides. This allows for milder reaction temperatures (40–80°C).

-

The "Distal N" Effect: Unlike 2-pyridyl substituents, the pyrazole nitrogens in this scaffold are separated from the reaction center by a methylene spacer and a phenyl ring. They cannot form stable 5- or 6-membered chelates with the Pd center intra-molecularly. However, they can act as inter-molecular ligands, displacing labile phosphines and stalling the catalytic cycle.

-

Solution: Use sterically bulky, electron-rich ligands (e.g., XPhos, SPhos, or P(t-Bu)3) that bind Pd tightly and prevent pyrazole interference.

2.2 Substrate Preparation (Brief)

-

Reagents: 4-Iodobenzyl bromide (1.0 equiv), Pyrazole (1.1 equiv), Cs₂CO₃ (2.0 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Stir at RT for 12h.

-

Yield: Typically >90%.[1] The product is a white solid, stable at room temperature.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that allow in-situ ligand complexation are preferred for flexibility. |

| Ligand | XPhos or SPhos | Buchwald biaryl phosphines create a protective steric shell, preventing pyrazole N-coordination. |

| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases (K₂CO₃) may be too slow; mild inorganic bases prevent hydrolysis of sensitive coupling partners. |

| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system solubilizes inorganic bases and polar pyrazole intermediates. |

| Inert Gas | Argon (Ar) | Essential. Aryl iodides are robust, but active Pd(0) species are oxygen-sensitive. |

Detailed Experimental Protocols

4.1 Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 4-(pyrazol-1-ylmethyl)biaryls.

Reagents:

-

1-(4-iodobenzyl)-1H-pyrazole (1.0 equiv, 1.0 mmol, 284 mg)

-

Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg)

-

XPhos (4 mol%, 0.04 mmol, 19 mg)

-

K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg)

-

Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)

Step-by-Step Workflow:

-

Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add the iodobenzyl pyrazole, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Degas: Seal the vial with a septum. Evacuate and backfill with Argon three times. (Alternatively, sparge solvents with Ar for 15 mins before addition).

-

Solvate: Inject degassed Dioxane and Water via syringe.

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting iodide (Rf ~0.6) should disappear; product usually more polar.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Gradient: 0→50% EtOAc in Hexanes).

4.2 Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of N-aryl amines for kinase hinge binding.

Reagents:

-

1-(4-iodobenzyl)-1H-pyrazole (1.0 equiv)

-

Primary/Secondary Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

BINAP or Xantphos (4 mol%)

-

NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and Ligand in Toluene under Argon for 10 mins to generate the active catalyst.

-

Addition: Add the iodide substrate, amine, and NaOtBu (add NaOtBu last, quickly, under Argon flow).

-

Heat: Heat to 100°C for 12–16 hours.

-

Note: If the amine is volatile, use a sealed pressure tube.

-

Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.

Visualization: Mechanism & Workflow

5.1 Catalytic Cycle & Pyrazole Interference

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the pyrazole nitrogen.

Caption: Pd(0) catalytic cycle showing the potential "Off-Cycle Trap" where pyrazole nitrogen coordinates to Pd(II), slowing the reaction.

5.2 Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling of 4-iodobenzyl pyrazoles.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or increase ligand:Pd ratio to 3:1. Ensure Argon atmosphere is rigorous. |

| Homocoupling (Ar-Ar) | Oxygen Leak / Boronic Acid Excess | Degas solvents more thoroughly. Add Boronic acid slowly or reduce equivalents to 1.1. |

| De-iodination (Ar-H) | Hydride Source | Avoid alcoholic solvents (EtOH/MeOH) if using strong bases. Stick to Dioxane/Water or Toluene. |

| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Use a more robust ligand like XPhos or Buchwald G3 Precatalysts . |

Safety & Handling

-

4-Iodobenzyl pyrazoles : generally non-volatile solids. Standard PPE (gloves, goggles, lab coat) is sufficient.

-

Palladium Catalysts : Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

-

Boronic Acids : May be irritants. Handle in a fume hood.

-

Pressure : If performing Buchwald reactions in sealed tubes, use a blast shield.

References

-

Strategic Role of 4-Iodopyrazole/Benzyl Pyrazoles in Medicinal Chemistry . BenchChem Application Notes. Retrieved from .

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles . J. Am. Chem. Soc.[1] 2013, 135, 34, 12877–12885.[1] Link

-

Palladium-catalyzed Cross-coupling Reactions: A Practical Guide . Sigma-Aldrich/Merck Technical Bulletins. Link

-

Buchwald-Hartwig Amination: A Review of Ligand Effects . Wikipedia / Organic Chemistry Portal. Link[2]

-

Synthesis of Crizotinib Intermediates via Benzyl Pyrazole Coupling . ResearchGate / Literature Review. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of 4-iodobenzyl pyrazoles

Ticket ID: #SZK-PYR-4I Subject: Troubleshooting Low Yields & Catalyst Deactivation in N-Heterocycle Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

The Core Problem: Coupling 4-iodobenzyl pyrazoles presents a specific "Trojan Horse" challenge. While the reactive site is a standard aryl iodide (typically highly reactive), the pendant pyrazole moiety acts as a potent ligand poison. The nitrogen atoms in the pyrazole ring (specifically N2 in N-substituted pyrazoles) possess a high affinity for Palladium(II).

Mechanistic Failure Mode: Instead of the Palladium cycling through the catalytic loop, the pyrazole nitrogen displaces your phosphine ligands, forming a stable, inactive [Pd(Ar)(Pyrazole)L] or [Pd(Pyrazole)2] dead-end complex. This results in stalled conversion (catalyst death) or low yields due to competitive protodehalogenation.

Diagnostic Workflow

Before modifying your reaction, determine if your issue is Kinetic (Catalyst Death) or Thermodynamic/Side-Reaction (Dehalogenation) .

Technical Solutions & FAQs

Issue 1: Catalyst Poisoning (The "Pd-Sponge" Effect)

Symptom: Reaction stops at 30-50% conversion. Adding more catalyst only advances it slightly.[1] Root Cause: The pyrazole nitrogen is out-competing your phosphine ligand for the Pd center.

Q: Why is standard Pd(PPh3)4 or Pd(dppf)Cl2 failing? A: Triphenylphosphine (PPh3) is a relatively weak sigma-donor and labile ligand. The pyrazole nitrogen easily displaces it. Once the pyrazole binds, the Pd becomes electron-rich but sterically unhindered, preventing the oxidative addition of the next aryl iodide molecule.

Corrective Protocol: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

-

Recommendation: XPhos or SPhos .

-

Why: These ligands are massive. They create a "steric roof" over the Pd center that physically blocks the approach of the pyrazole nitrogen while still allowing the flat aryl iodide to react.

-

System: Use a Precatalyst (e.g., XPhos Pd G3 or G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active species forms before the pyrazole can intercept the Pd precursor.

Issue 2: Protodehalogenation (The "Phantom" Product)

Symptom: The iodide is gone, but the mass spectrum shows [M-I+H] (reduction) instead of the coupled product. Root Cause: Transmetallation is too slow. If the boronic acid cannot transfer its aryl group quickly, the Pd(II)-Aryl intermediate will eventually grab a hydride (from solvent or base) and eliminate, destroying your starting material.

Corrective Protocol:

-

Increase Base Strength/Concentration: Switch from Na2CO3 to K3PO4 (3.0 equiv) . Phosphate is more efficient at activating the boronic acid in these systems.

-

Water Ratio: Ensure you are using a biphasic system (e.g., Dioxane/Water 4:1). The boronic acid requires water to form the active boronate species [Ar-B(OH)3]-.

-

Boronic Acid Excess: Use 1.5 to 2.0 equivalents of the boronic acid.[2] If the boronic acid is unstable (protodeboronation), add it in two portions (0 min and 60 min).

Issue 3: Workup Losses (Pd Chelation)

Symptom: LCMS shows high conversion, but isolated yield is low. The product is likely "sticking" to the Pd residues or the aqueous layer. Root Cause: Pyrazoles can act as phase-transfer catalysts for Pd, dragging it into the organic layer or precipitating as insoluble Pd-complexes.

Corrective Protocol:

-

Scavenging: Do not rely on Celite filtration alone. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with aqueous N-acetylcysteine or sodium diethyldithiocarbamate .

-

Extraction: Adjust aqueous pH to ~6-7 during workup to ensure the pyrazole is neutral (not protonated) and maximize organic solubility.

The "Gold Standard" Optimized Protocol

This protocol is designed to bypass N-coordination using steric bulk and precatalyst activation.

Reaction Setup (0.5 mmol scale):

| Component | Reagent | Equiv/Amt | Role |

| Substrate | 4-iodobenzyl pyrazole | 1.0 equiv | Electrophile |

| Partner | Aryl Boronic Acid | 1.5 equiv | Nucleophile |

| Catalyst | XPhos Pd G3 | 0.02 - 0.05 equiv (2-5 mol%) | Precatalyst |

| Base | K3PO4 (tribasic) | 3.0 equiv | Activator |

| Solvent A | 1,4-Dioxane | 4.0 mL | Organic Phase |

| Solvent B | Water (Degassed) | 1.0 mL | Aqueous Phase |

Step-by-Step Execution:

-

Solvent Prep: Sparge the 1,4-Dioxane and Water separately with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of the active catalytic species.

-

Solids: Charge a vial (equipped with a stir bar) with the Substrate, Boronic Acid, K3PO4, and XPhos Pd G3 .

-

Addition: Cap the vial and purge with inert gas. Inject the degassed Dioxane and Water via syringe.

-

Reaction: Heat to 80°C for 2–4 hours.

-

Note: Do not exceed 100°C unless necessary; high heat promotes dehalogenation.

-

-

Checkpoint: Check LCMS at 2 hours.

-

If stalled: Add 0.5 equiv more Boronic Acid.

-

-

Workup: Cool to RT. Dilute with EtOAc. Add 10 mL of 5% wt/vol aqueous N-acetylcysteine and stir vigorously for 15 mins (removes Pd). Separate layers.

Mechanistic Visualization

The diagram below illustrates the "Off-Cycle" trap caused by the pyrazole and how bulky ligands (L*) prevent it.

References

-

Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

- Core citation for the use of XPhos/SPhos to prevent N-heterocycle inhibition.

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

-

Kinzel, T., Zhang, Y., & Buchwald, S. F. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.[3] Journal of the American Chemical Society.

- Validates the use of G3/G4 precatalysts to avoid in-situ generation issues with inhibiting substr

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

- Standard protocols for scavenging Pd

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

Purification strategies for 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole from reaction mixtures

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-4-ET-IODO-001 Topic: Purification & Isolation Strategies[1]

Executive Summary

The synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole typically involves the N-alkylation of 4-ethoxypyrazole with 4-iodobenzyl bromide (or chloride) under basic conditions.[1] While this reaction appears straightforward, users frequently encounter difficulties with oil-out phenomena , persistent lachrymatory impurities (benzyl halides), and confusion regarding regioisomerism .[1]

This guide provides a chemically grounded troubleshooting workflow. It prioritizes "First Principles" chemistry—leveraging the molecular symmetry of the 4-substituted pyrazole core to simplify purification logic.[1]

Module 1: The "Phantom" Isomer (Regiochemistry)

User Question: "I see two close-running spots on my TLC. Is this the N1 vs. N2 regioisomer mixture? How do I separate them?"

Technical Insight: Stop. You are likely not dealing with regioisomers.[1] Unlike 3-substituted pyrazoles, 4-substituted pyrazoles (where positions 3 and 5 are unsubstituted hydrogens) are chemically symmetric regarding tautomerism.[1]

-

Mechanism: In the starting material (4-ethoxypyrazole), the proton rapidly tautomerizes between N1 and N2.[1] Since C3 and C5 are both hydrogens, alkylation at either nitrogen produces the exact same molecule .[1]

-

Diagnosis: If you see two spots, the second spot is almost certainly unreacted 4-iodobenzyl bromide (which is lipophilic and non-polar, often overlapping with the product) or a bis-alkylation byproduct (quaternary salt).[1]

Actionable Protocol:

-

Check UV Activity: Benzyl bromide absorbs weakly at 254 nm compared to the pyrazole product.[1] Stain with KMnO₄ or Iodine .[1] The benzyl halide will stain differently than the aromatic heterocycle.[1]

-

Run a Co-Spot: Spike your crude mixture with pure 4-iodobenzyl bromide on a TLC plate. If the "impurity" co-elutes, it is starting material, not an isomer.[1]

Figure 1: Symmetry Analysis. Visual confirmation that N1 and N2 alkylation of 4-ethoxypyrazole yields degenerate (identical) products, eliminating regioisomer separation steps.

Module 2: Removing Excess Alkylating Agent

User Question: "My NMR shows persistent benzyl bromide peaks (CH₂ at ~4.4 ppm). It co-elutes on the column.[1] How do I get rid of it?"

Technical Insight: 4-Iodobenzyl bromide is lipophilic and lacks acidic/basic handles, making it difficult to remove via standard aqueous extraction.[1] It often streaks on silica, contaminating the product.[1]

The "Chemical Scavenging" Solution: Instead of difficult chromatography, convert the lipophilic benzyl bromide into a highly polar, water-soluble quaternary ammonium salt before workup.[1]

Protocol:

-

End of Reaction: Once the pyrazole is consumed (check TLC), do not quench immediately.

-

Add Scavenger: Add 0.5 equivalents of N,N-Dimethylamine (DMA) (2M in THF) or Triethylamine to the reaction mixture.

-

Stir: Heat at 40°C for 30–60 minutes.

-

Chemistry: The amine reacts rapidly with the excess benzyl bromide to form a charged ammonium salt.[1]

-

-

Workup: Perform your standard EtOAc/Water extraction.

Module 3: Flash Chromatography Strategy

User Question: "What is the best solvent system? The compound trails on silica."[1]

Technical Insight: The 4-ethoxy group adds electron density to the pyrazole, making it slightly basic.[1] It may interact with acidic silanols on the silica gel, causing tailing.[1] The iodine atom adds significant lipophilicity.[1]

Recommended System:

-

Stationary Phase: Standard Silica Gel (40–63 µm).[1]

-

Mobile Phase: Hexanes / Ethyl Acetate .[1]

-

Modifier: If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1]

TLC Data (Estimated):

| Component | Rf (3:1 Hex/EtOAc) | Detection |

| 4-Iodobenzyl bromide | 0.85 – 0.90 | UV (Weak), KMnO₄ |

| Product | 0.45 – 0.55 | UV (Strong), Iodine |

| 4-Ethoxypyrazole | 0.05 – 0.10 | Iodine (Stains heavily) |

Gradient Protocol:

-

Equilibrate column with 100% Hexanes (with 1% TEA).

-

Load crude (dissolved in minimum DCM).

-

0–10% EtOAc: Elutes residual non-polar impurities.[1]

-

10–40% EtOAc: Elutes the Product (Expect sharp peak).

-

40–100% EtOAc: Elutes unreacted pyrazole (if any).

Module 4: Crystallization (Scale-Up)

User Question: "My product is an oil that won't solidify. How do I crystallize it?"

Technical Insight: The "ethoxy" chain increases rotational freedom, often lowering the melting point compared to simple benzyl pyrazoles.[1] However, the heavy iodine atom facilitates packing.[1] "Oiling out" usually indicates trapped solvent (DCM/EtOAc) or trace impurities preventing nucleation.[1]

Crystallization Protocol (Solvent Switch):

-

Evaporation: Rotovap the oil to dryness. High vacuum for 2 hours is critical to remove EtOAc (which inhibits crystallization).[1]

-

Dissolution: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol (approx. 5 mL per gram).

-

Anti-Solvent:

-

Slowly add Water dropwise to the hot solution until a faint turbidity persists.

-

Alternative: Use Heptane as the anti-solvent if using EtOAc/Toluene as the solvent.[1]

-

-

Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod.[1]

-

Cooling: Allow to cool to Room Temp (20°C) slowly, then move to 4°C (Fridge).

-

Filtration: Collect solids and wash with cold Heptane or 10% IPA/Water.

Figure 2: Purification Decision Matrix. A logic flow for determining whether to utilize chromatography or crystallization based on the physical state of the crude intermediate.[1]

References

-

Synthesis of 1-Benzyl-substituted Pyrazoles: Deng, X., Mani, N. S. (2010).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 16.[1] [Link] (Validates general benzyl pyrazole synthesis and lack of regioisomers for symmetric cores).

-

Scavenging Benzyl Halides: ResearchGate & BenchChem Consensus. (2014-2025). Methods for removing excess benzyl bromide from reaction mixtures. [Link] (Source for the amine scavenging technique to convert lipophilic halides to water-soluble salts).

-

Physical Properties of Pyrazole Analogs: PubChem Compound Summary for 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. [Link] (Provides solubility and LogP data for structurally similar 4-iodo-alkoxy-pyrazoles).

-

Crystallization of N-Benzyl Pyrazoles: Insuasty, B., et al. (2001).[1] Synthesis of 1-Benzyl-6-(4-chlorophenyl)... Molecules, 6, 710-715.[1][2] [Link] (Validates the use of Hexane/Ethyl Acetate systems for crystallizing N-benzyl pyrazole derivatives).

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Benzyl Iodides

Ticket ID: #BZ-Pd-001 Subject: Troubleshooting Deiodination (Hydrodehalogenation) in Benzyl Iodide Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Why" Behind the Failure

Welcome to the technical support center. If you are observing the conversion of your benzyl iodide starting material into a reduced methyl-arene byproduct (e.g., toluene derivative) instead of the desired cross-coupled product, you are encountering protodeiodination .

Unlike aryl iodides, benzyl iodides possess a weak

-

The Radical Trap: Benzyl iodides are prone to Single Electron Transfer (SET) pathways rather than the standard two-electron oxidative addition. This generates benzyl radicals that abstract hydrogen atoms from the solvent or base.

-

Slow Transmetallation: If the transmetallation step is slower than the rate of hydride capture, the palladium-benzyl intermediate will be reduced.

This guide provides the diagnostic logic and experimental protocols to close this trap door.

Mechanistic Diagnosis

To fix the problem, we must visualize where the cycle breaks. The diagram below illustrates the competition between the productive Cross-Coupling Cycle (Green) and the destructive Deiodination/Radical Pathway (Red).

Figure 1: Mechanistic divergence. The goal is to accelerate Transmetallation (Green) to outcompete Radical formation (Red).

Critical Parameter Optimization (The Fixes)

A. Ligand Selection: The "Bite Angle" Effect

Issue: Monodentate phosphines (like

-

Recommendation: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .

-

Why? These ligands enforce a geometry that accelerates reductive elimination and stabilizes the Pd(II) intermediate against homolysis [1].

B. Base Selection: Eliminating Hydride Donors

Issue: Bases containing

-

Avoid:

, -

Use:

(anhydrous),

C. Solvent & Atmosphere: The Radical Scavengers

Issue: Dissolved oxygen acts as a radical initiator/promoter in benzyl systems. THF and ethereal solvents can donate hydrogen atoms to benzyl radicals. Solution:

-

Degassing: Sparging with Argon for 15-30 minutes is mandatory, not optional.

-

Solvent: If THF fails, switch to Dioxane or Toluene/Water mixtures. Toluene is less prone to H-abstraction by benzyl radicals than THF.

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of Benzyl Iodides Standardized for minimizing deiodination.

| Component | Specification | Purpose |

| Catalyst | Bidentate ligand prevents radical drift. | |

| Electrophile | Benzyl Iodide (1.0 equiv) | Substrate. |

| Nucleophile | Aryl Boronic Acid (1.5 equiv) | Excess ensures rapid transmetallation. |

| Base | Anhydrous, non-hydride donating base. | |

| Solvent | Toluene : Water (10:1) | Biphasic system often suppresses radical side reactions. |

| Temp | 60°C - 80°C | Moderate heat avoids thermal homolysis of C-I bond. |

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon.

-

Solvent Prep: In a separate flask, sparge Toluene and Water with Argon for 20 minutes. Do not skip this.

-

Charging: Add

(0.05 equiv), Aryl Boronic Acid (1.5 equiv), and -

Substrate Addition:

-

Solid Benzyl Iodide: Add with the other solids.

-

Liquid Benzyl Iodide: Add via syringe after solvent addition.

-

-

Solvent Addition: Add the degassed Toluene/Water mixture (0.2 M concentration relative to iodide).

-

Reaction: Seal the vial immediately with a crimp cap or Teflon-lined screw cap. Heat to 60°C.

-

Monitoring: Check TLC at 1 hour.

-

Checkpoint: If starting material is consumed but product is low, check for the "Toluene" spot (high

) indicating deiodination.

-

Troubleshooting & FAQ

Q1: I followed the protocol, but I still see 30% deiodinated byproduct. What now? A: The rate of oxidative addition is likely too fast compared to transmetallation, leading to a build-up of the reactive Pd-Benzyl species.

-

Fix: Slow Addition. Dissolve the Benzyl Iodide in degassed toluene and add it slowly (over 1 hour) to the catalyst/boronic acid/base mixture using a syringe pump. This keeps the concentration of the reactive intermediate low [2].

Q2: Can I use Acetone as a solvent? A: Acetone is excellent for Iron-catalyzed couplings of benzyl halides [3], but for Palladium, it can sometimes undergo aldol condensations with the base. Stick to Toluene/Water or DMF (if strictly anhydrous) for Pd-catalyzed benzyl couplings.

Q3: My benzyl iodide decomposes before I even add it. A: Benzyl iodides are light and heat sensitive.

-

Fix: Store them over copper wire (stabilizer) in the dark. If the iodide is pink/purple, it has liberated

. Wash an ether solution of the iodide with aqueous

Q4: Why not use

References

-

Nobel Prize Committee. (2010).[1] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

-

Semenya, J., Yang, Y., & Picazo, E. (2024).[2] Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society.[2][3] Link

-

Crawford, C., & Oscarson, S. (2020).[4] Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. ChemRxiv.[4] Link

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of iodinated pyrazole derivatives

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Iodinated Pyrazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of iodinated pyrazole derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of fragmentation, offering field-proven insights to aid in structural elucidation and analytical method development.

Introduction: The Analytical Imperative for Iodinated Pyrazoles